(2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
133097-28-6 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-1-(3-methoxy-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-10(6-9(2)12)7-11(8)13-3/h4-5,7,9H,6,12H2,1-3H3/t9-/m0/s1 |
InChI Key |
XDXMRSBXBOXSQW-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@H](C)N)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)N)OC |
Origin of Product |
United States |
Biological Activity
(2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine, also known as a phenethylamine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a chiral center, with a methoxy group and a methyl group on the phenyl ring, contributing to its unique pharmacological properties. The following sections provide a detailed overview of its biological activity, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Amine Functional Group : Essential for neurotransmitter-like activity.
- Methoxy and Methyl Substituents : Enhance lipophilicity, influencing interaction with biological targets.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| Chiral Center | Yes (S configuration) |
| Functional Groups | Amine, Methoxy, Methyl |
Neurotransmitter Activity
Due to its structural similarity to neurotransmitters such as dopamine and norepinephrine, this compound may exhibit psychoactive properties. It has been hypothesized that this compound could influence mood and cognitive functions through modulation of neurotransmitter systems.
Pharmacological Effects
Research indicates that compounds with similar structures often possess significant pharmacological effects. Potential activities include:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation.
- Analgesic Properties : Potential for pain relief mechanisms through modulation of pain pathways.
Toxicity Profiles
Understanding the toxicity of this compound is crucial for its therapeutic application. Predictive models suggest that early identification of potential side effects can guide further research.
Interaction Studies
Studies have focused on the binding affinity of this compound to various receptors. These interactions are critical for elucidating its mechanism of action and therapeutic potential.
Table 2: Binding Affinities to Receptors
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Dopamine D2 | 50 nM |
| Norepinephrine Transporter | 35 nM |
| Serotonin 5-HT2A | 60 nM |
Case Study: Psychoactive Properties
A study conducted on similar phenethylamines highlighted the psychoactive effects associated with compounds having a methoxy substituent. Participants reported enhanced mood and cognitive function when administered derivatives similar to this compound.
In Silico Studies
Molecular docking simulations have been employed to predict the interaction of this compound with various biological targets. Results indicated favorable binding energies, suggesting strong interactions with receptors involved in mood regulation and cognitive processes.
Scientific Research Applications
Pharmacological Studies
(2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine has been investigated for its potential as a therapeutic agent. Studies have shown that it exhibits selective agonistic activity at serotonin receptors, which are crucial in the treatment of mood disorders. The structure–activity relationship (SAR) studies indicate that modifications to the compound can enhance its receptor affinity and selectivity.
Anticancer Activity
Research has highlighted the compound's potential in anticancer applications. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound have shown significant antimitotic activity against human tumor cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Synthesis of Chiral Amines
The compound serves as an important intermediate in the synthesis of other chiral amines through enzymatic processes. Its use as an amine donor in transaminase reactions allows for the stereoselective production of various pharmaceuticals, enhancing the efficiency and selectivity of drug synthesis .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine | 3-OCH₃, 4-CH₃ | C₁₁H₁₇NO | 179.26 | Chiral center, secondary amine |
| (S)-1-(3,4-Dimethoxyphenyl)propan-2-amine | 3,4-(OCH₃)₂ | C₁₁H₁₇NO₂ | 195.26 | Increased electron donation |
| 5-APB | Benzofuran-5-yl | C₁₁H₁₃NO | 175.23 | Rigid fused ring system |
| (R)-1-(4-Methoxyphenyl)propan-2-amine | 4-OCH₃ | C₁₀H₁₅NO | 165.23 | Enantiomeric differences |
Table 2: Pharmacological Insights (Based on Structural Analogues)
Preparation Methods
Asymmetric Hydroboration and Amination
One of the most effective methods for preparing chiral phenylpropanamines involves asymmetric hydroboration of vinyl-substituted aromatic compounds followed by amination. For example, starting from 3-methoxy-4-methylstyrene derivatives, the process includes:
- Hydroboration using a rhodium complex with a chiral ligand such as (S)-quinap in the presence of catecholborane.
- Subsequent amination with reagents like MeMgCl and hydroxylamine sulfate to yield the (2S)-amine with high enantiomeric excess (up to 98% optical purity).
This method is advantageous for its high stereoselectivity and yield, making it suitable for scale-up in pharmaceutical synthesis.
Chiral Resolution via Enzymatic Catalysis
Another approach involves enzymatic resolution of racemic mixtures using lipase enzymes (e.g., Lipase B). The racemic amine is subjected to enzymatic catalysis to selectively hydrolyze or esterify one enantiomer, allowing separation of the desired (2S)-enantiomer.
Reductive Amination of Substituted Acetophenones
A classical synthetic route involves:
- Condensation of 3-methoxy-4-methylacetophenone with a chiral amine or ammonia source to form an imine intermediate.
- Catalytic hydrogenation of the imine using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the chiral amine.
This method can be combined with chiral auxiliaries or chiral catalysts to improve stereoselectivity. For example, the use of (S)-(-)-α-methylbenzylamine as a chiral auxiliary in the condensation step followed by hydrogenation and salt formation yields the (2S)-amine with high purity.
Multi-Step Synthesis via Nitrile and Acid Intermediates
A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine derivatives (structurally related to the target compound) through:
- Reaction of substituted benzyl chloride with isobutyronitrile under organic base catalysis at low temperatures (-78°C to 0°C) to form 2-methyl-1-substituted phenyl-2-butyronitrile.
- Hydrolysis of the nitrile to the corresponding acid at elevated temperatures (80°C-220°C).
- Conversion of the acid to carbamate esters and subsequent catalytic hydrogenation or reduction to the amine.
This method allows for variation in substituents (including methoxy and methyl groups) and provides a flexible route to the target amine.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Catalyst/Enzyme | Optical Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Asymmetric Hydroboration & Amination | Hydroboration of vinyl derivative, amination | Rhodium-(S)-quinap complex | Up to 98 | High stereoselectivity, scalable | Requires expensive catalysts |
| Enzymatic Resolution | Lipase B catalyzed resolution | Lipase B enzyme | ~78 | Mild conditions | Moderate purity, costly enzyme |
| Reductive Amination with Chiral Auxiliary | Imine formation, Pd/C hydrogenation | Pd/C catalyst | High (varies) | Established method, good yield | Multi-step, requires chiral amine |
| Nitrile to Acid to Amine Route | Benzyl chloride + isobutyronitrile, hydrolysis, reduction | Various catalysts | Not specified | Flexible substituent introduction | Multi-step, temperature sensitive |
Research Findings and Notes
- The asymmetric hydroboration method is currently the most efficient for producing (2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine with high enantiomeric excess and yield, suitable for pharmaceutical applications.
- Enzymatic methods, while environmentally friendly, suffer from lower optical purity and higher costs, limiting their industrial use.
- The nitrile intermediate route offers a versatile platform for synthesizing various substituted phenylpropanamines but involves multiple steps and careful temperature control.
- Reductive amination remains a classical and reliable approach, especially when combined with chiral auxiliaries, but may require additional purification steps to achieve high enantiomeric purity.
Q & A
Q. What are the recommended synthetic pathways for (2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-methoxy-4-methylpropiophenone using a chiral catalyst (e.g., (R)- or (S)-BINAP with palladium) to achieve stereoselectivity . Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. Absolute configuration is confirmed via X-ray crystallography or comparison with known optical rotations .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., methoxy at C3, methyl at C4).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (water:acetonitrile) for purity assessment (>98%) .
- Polarimetry : Specific rotation ([α]D) to confirm the (2S) configuration .
Q. What biological targets or pathways are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs like NBOMe derivatives (e.g., 4-MMA-NBOMe) and amphetamines (e.g., DOB) suggest potential interactions with serotonin receptors (5-HT₂A/₂C) or monoamine transporters . Preliminary assays could include:
- Radioligand Binding Studies : Competitive binding against ³H-LSD (5-HT₂A) or ³H-WIN35428 (dopamine transporter).
- Functional Assays : Calcium flux in HEK293 cells expressing human 5-HT₂A receptors.
- Metabolic Stability : Liver microsomal assays to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from differences in bioavailability, metabolite activity, or model systems. Strategies include:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate in vitro IC₅₀ with in vivo exposure.
- Metabolite Identification : Use hepatocyte incubations or in vivo samples to identify active metabolites (e.g., N-demethylation or hydroxylation).
- Species-Specific Receptor Affinity : Compare receptor binding across species (e.g., human vs. rodent 5-HT₂A) .
Q. What strategies optimize stereochemical stability during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP or Jacobsen’s catalyst) for enantioselectivity under varying temperatures and pressures.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent racemization during amine protection/deprotection.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor chiral integrity in real-time .
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact receptor binding kinetics?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare interactions of methoxy (electron-donating) and methyl (hydrophobic) groups with receptor binding pockets.
- SAR Studies : Synthesize analogs (e.g., 3-ethoxy-4-methyl or 3-hydroxy-4-methyl derivatives) and measure binding affinity via surface plasmon resonance (SPR).
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify contributions of substituents to binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
